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Compound of Interest

Compound Name: gamma-Decalactone

Cat. No.: B1670016 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the key enzymes involved in the

microbial biosynthesis of γ-decalactone, a high-value aroma compound with a characteristic

peach-like flavor. The primary focus is on the well-studied pathway in the yeast Yarrowia

lipolytica, which transforms ricinoleic acid from castor oil into this sought-after lactone through

the peroxisomal β-oxidation pathway. This document details the enzymatic steps, presents

quantitative data on enzyme activity and product formation, provides detailed experimental

protocols, and visualizes the core metabolic and experimental workflows.

The Biosynthetic Pathway: Peroxisomal β-Oxidation
of Ricinoleic Acid
The biotechnological production of γ-decalactone predominantly utilizes the yeast Yarrowia

lipolytica to convert ricinoleic acid (12-hydroxy-octadec-9-enoic acid), the main component of

castor oil.[1] This transformation involves a series of enzymatic reactions within the

peroxisome, collectively known as the β-oxidation pathway.[2] The process shortens the 18-

carbon ricinoleic acid chain in four successive cycles to yield 4-hydroxydecanoic acid. This C10

intermediate then undergoes spontaneous intramolecular cyclization (lactonization) to form γ-

decalactone.[3] The core of this pathway is a cycle of four key enzymatic reactions.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 11 Tech Support

https://www.benchchem.com/product/b1670016?utm_src=pdf-interest
https://www.researchgate.net/publication/11632667_Role_of_b-Oxidation_Enzymes_in_g-Decalactone_Production_by_the_Yeast_Yarrowia_lipolytica
https://pubmed.ncbi.nlm.nih.gov/27565779/
https://pubmed.ncbi.nlm.nih.gov/9581293/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1670016?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Peroxisome

β-Oxidation Step

Ricinoleoyl-CoA (C18)

3 Cycles of
β-Oxidation

- 6 Carbons
- 3 Acetyl-CoA

4-Hydroxydecanoyl-CoA (C10)

Acyl-CoA Oxidase
(Aox)

Final Cycle Start

γ-Decalactone

Spontaneous
Lactonization

Multifunctional Enzyme
(Hydratase/Dehydrogenase)

3-Ketoacyl-CoA
Thiolase (Thi)

Fig. 1: γ-Decalactone Biosynthesis Pathway

Click to download full resolution via product page

Fig. 1: γ-Decalactone Biosynthesis Pathway

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 11 Tech Support

https://www.benchchem.com/product/b1670016?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1670016?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Key Enzymes and Their Roles
The efficiency of γ-decalactone production is critically dependent on the activity and specificity

of the enzymes in the β-oxidation pathway.

Acyl-CoA Oxidase (Aox)
Acyl-CoA oxidase (EC 1.3.3.6) catalyzes the first and often rate-limiting step of β-oxidation. It

introduces a double bond between the α and β carbons of the acyl-CoA substrate, producing

trans-2-enoyl-CoA and hydrogen peroxide. Y. lipolytica possesses multiple genes (POX1

through POX6) that encode for different Aox isozymes, each with varying substrate

specificities.[4][5]

Aox2p: Primarily active on long-chain acyl-CoAs.[6]

Aox3p: Shows preference for short-chain acyl-CoAs. Its activity is inversely correlated with γ-

decalactone accumulation, as it can contribute to the degradation of the C10 precursor.[4][7]

Aox4p and Aox5p: Exhibit broad-range activity. Aox4p has been shown to be essential for the

biotransformation of methyl ricinoleate.[6][8]

Genetic manipulation of POX genes is a key strategy for improving yields. For instance, a

Δpox3 mutant strain of Y. lipolytica produced 220 mg/L of γ-decalactone, a significant increase

from the wild-type's 50 mg/L.[8]

Multifunctional Enzyme (MFE)
This single polypeptide possesses two distinct enzymatic activities that catalyze the second

and third steps of the β-oxidation cycle.

2-Enoyl-CoA Hydratase (EC 4.2.1.17): This activity hydrates the trans-2-enoyl-CoA

intermediate to form (S)-3-hydroxyacyl-CoA.

3-Hydroxyacyl-CoA Dehydrogenase (Hdh) (EC 1.1.1.35): This NAD+-dependent

dehydrogenase activity oxidizes (S)-3-hydroxyacyl-CoA to 3-ketoacyl-CoA.[9][10] In wild-type

Y. lipolytica strains, this step can be a bottleneck, leading to the accumulation of 3-hydroxy-γ-

decalactone.[1][4]
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3-Ketoacyl-CoA Thiolase (Thi)
3-Ketoacyl-CoA thiolase (EC 2.3.1.16) is the final enzyme in the β-oxidation cycle.[11] It

catalyzes the thiolytic cleavage of 3-ketoacyl-CoA using a molecule of Coenzyme A. This

reaction releases a molecule of acetyl-CoA and an acyl-CoA chain that is two carbons shorter.

[11] This shortened acyl-CoA can then re-enter the cycle. After four cycles, the C10

intermediate, 4-hydroxydecanoyl-CoA, is formed and exits the cycle to become the precursor

for γ-decalactone.

Quantitative Data Summary
The production of γ-decalactone is highly dependent on the specific yeast strain and the

biotransformation conditions. Genetic modifications, particularly targeting the Acyl-CoA oxidase

genes, have a profound impact on final titers.

Table 1: γ-Decalactone Production in Various Y. lipolytica Strains

Strain Genotype Substrate Titer (mg/L) Reference

W29 Wild-type
Methyl
Ricinoleate

50 [8]

MTLY17 Δpox3
Methyl

Ricinoleate
220 [8]

W29 Wild-type Castor Oil 1800 [12]

MTLY40-2p Mutant Castor Oil 5500 [12]

CCMA 0242 Wild-type Castor Oil (30%) 75.8 [13]

CCMA 0243 (L.

saturnus)
Wild-type Castor Oil (30%) 512.5 [13]

| UV Mutants | Mutant | Castor Oil | Up to 5-fold increase vs. wild-type |[5] |

Table 2: Influence of Fermentation Parameters on γ-Decalactone Production by Y. lipolytica
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Parameter Condition
Effect on
Production

Reference

pH Optimal pH of 5-6

Increased
production
compared to other
pH values

[13]

Agitation 200-500 rpm

Higher agitation can

affect cell

hydrophobicity and

yield

[14]

Substrate Conc. 50-75 g/L Castor Oil

Higher concentration

generally leads to

higher titers

[14]

| Oxygen Transfer | High OTR can favor accumulation of decenolide byproducts | Decreased γ-

decalactone selectivity |[15] |

Experimental Protocols
Detailed methodologies are crucial for reproducible research in this field. The following sections

provide protocols for key experiments.

Yeast Culture and Biotransformation
This protocol describes a typical batch fermentation for γ-decalactone production.

Inoculum Preparation: Inoculate a 100 mL flask containing 20 mL of YPG medium (10 g/L

yeast extract, 20 g/L peptone, 20 g/L glucose). Incubate at 27-30°C for 24 hours on a rotary

shaker at 150-200 rpm.[14][16]

Biotransformation Culture: Prepare the biotransformation medium consisting of castor oil

(e.g., 100 g/L), peptone (20 g/L), and Tween 80 (5 g/L).[12]

Inoculation: Transfer the inoculum culture to the biotransformation medium to achieve an

initial optical density (OD600) of approximately 0.25.[12]
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Incubation: Conduct the biotransformation in flasks or a bioreactor at 27°C with agitation

(e.g., 140 rpm) for up to 7 days.[12]

Sampling: Collect samples (e.g., 1.5 mL) at regular intervals for analysis.[14]

Quantification of γ-Decalactone by GC-MS
This protocol outlines the extraction and analysis of γ-decalactone from the culture medium.

Sample Preparation: To a 1.5 mL sample, add 10 µL of concentrated HCl to ensure complete

lactonization of any remaining 4-hydroxydecanoic acid.[14]

Internal Standard: Add a known amount of an internal standard, such as γ-undecalactone,

for accurate quantification.[14]

Extraction: Perform a liquid-liquid extraction by adding 1.5 mL of diethyl ether. Vortex

vigorously for 1-2 minutes and centrifuge to separate the phases.[14][16]

Analysis: Transfer the ether phase to a GC vial for analysis.

GC-MS Conditions (Representative):

Column: DB-35MS or similar medium-polarity column (e.g., 60 m x 0.25 mm x 0.25 µm).

[17]

Injector: 260°C, splitless mode.[17]

Oven Program: Initial temperature 60°C for 1 min, ramp at 8°C/min to 240°C, then ramp at

10°C/min to 260°C and hold for 8 min.[17]

Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).

MS Detector: Scan range m/z 40-400. For quantification, use selected ion monitoring

(SIM) with the characteristic base peak for γ-decalactone at m/z 85.[18][19]

Acyl-CoA Oxidase (Aox) Activity Assay
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This spectrophotometric assay measures Aox activity by coupling the production of H₂O₂ to the

oxidation of a chromogenic substrate by peroxidase.[6][20]

Cell Extract Preparation:

Harvest yeast cells from an induced culture (e.g., grown on oleic acid).[6]

Wash cells with cold saline solution (0.9% NaCl).[6]

Resuspend cells in 50 mM potassium phosphate buffer (pH 7.2) and lyse using a French

press or bead beating.[6]

Clarify the lysate by centrifugation (e.g., 6,000 x g for 5 min at 4°C) to obtain the cell-free

extract.[6]

Reaction Mixture (per 1 mL):

850 µL of 50 mM MES Buffer (pH 8.0)

50 µL of 1.6 mM 4-aminoantipyrine with 22 mM phenol

20 µL of 1 mM Flavin Adenine Dinucleotide (FAD)

10 µL of Peroxidase solution (e.g., 100 units/mL)

10 µL of 10% (v/v) Triton X-100

Assay Procedure:

Add the cell extract (e.g., 10-50 µL) to the reaction mixture and equilibrate to 30°C.

Initiate the reaction by adding 50 µL of a 0.5% (w/v) acyl-CoA substrate solution (e.g.,

palmitoyl-CoA or decanoyl-CoA).[20]

Immediately monitor the increase in absorbance at 500 nm for 5 minutes. The rate of

absorbance change is proportional to the Aox activity.[20]

Visualized Workflows
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This guide provides a foundational understanding of the key enzymes and processes involved

in γ-decalactone biosynthesis. Further research and metabolic engineering, guided by the

principles and protocols outlined here, will continue to enhance the efficiency and yield of this

valuable natural flavor compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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